molecular formula C9H12N2O2 B13806079 (1S,5S)-1-Methyl-3-methylidene-6,8-diazabicyclo[3.2.2]nonane-7,9-dione CAS No. 530125-31-6

(1S,5S)-1-Methyl-3-methylidene-6,8-diazabicyclo[3.2.2]nonane-7,9-dione

Cat. No.: B13806079
CAS No.: 530125-31-6
M. Wt: 180.20 g/mol
InChI Key: MWJLURSBDXHFBG-RCOVLWMOSA-N
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Description

(1S,5S)-1-Methyl-3-methylidene-6,8-diazabicyclo[3.2.2]nonane-7,9-dione (CAS Number 530125-23-6) is a synthetically valuable diazabicyclic compound with the molecular formula C9H12N2O2 and a molecular weight of 180.20 g/mol . This compound features a rigid [3.2.2] nonane bicyclic framework, a structural motif of significant interest in medicinal chemistry and chemical biology. The distinct stereochemistry of the (1S,5S) enantiomer provides a specific three-dimensional architecture that is crucial for selective interactions in biological systems and asymmetric synthesis. Researchers utilize this chiral scaffold as a key building block for the development of novel pharmacologically active molecules . Diazabicyclo[3.2.2]nonane derivatives are recognized for their potential in constructing complex molecular targets, including natural product analogs and entities with defined anticancer properties . The methylidene group offers a reactive handle for further functionalization, enabling chemists to elaborate the core structure through various cycloaddition and derivatization reactions. This compound is provided exclusively for Research Use Only and is not intended for diagnostic, therapeutic, or any human use. Handling should only be performed by qualified professionals in a controlled laboratory setting, in accordance with all applicable safety regulations.

Properties

CAS No.

530125-31-6

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

(1S,5S)-1-methyl-3-methylidene-6,8-diazabicyclo[3.2.2]nonane-7,9-dione

InChI

InChI=1S/C9H12N2O2/c1-5-3-6-7(12)11-9(2,4-5)8(13)10-6/h6H,1,3-4H2,2H3,(H,10,13)(H,11,12)/t6-,9-/m0/s1

InChI Key

MWJLURSBDXHFBG-RCOVLWMOSA-N

Isomeric SMILES

C[C@@]12CC(=C)C[C@@H](C(=O)N1)NC2=O

Canonical SMILES

CC12CC(=C)CC(C(=O)N1)NC2=O

Origin of Product

United States

Preparation Methods

Stepwise Synthetic Route

Step Reaction Type Reagents & Conditions Outcome Yield (%) Notes
1 Preparation of Piperazine-2,6-dione intermediate Alkylation of α-amino acid ester with bromoacetamide, cyclization Piperazine-2,6-dione derivative 60-80 Stereochemistry controlled by starting amino acid
2 Dieckmann-type cyclization Treatment with base (e.g., LiHMDS) in THF at low temperature Formation of bicyclic ketal intermediate 55-70 Intramolecular cyclization forms bicyclic ring
3 Allylation and Hydroboration-Oxidation Allyl bromide, LiHMDS; then 9-BBN, H2O2/NaOH Installation of methylidene substituent 55-94 Allylation at bridgehead carbon, oxidation to alcohol
4 Oxidation to diketone Dess–Martin periodinane (DMP) in CH2Cl2 Formation of 7,9-dione functionality 70-90 Final oxidation step to keto groups

This sequence is adapted from methods reported for related diazabicyclononanedione derivatives with similar substitution patterns.

Stereochemical Control and Isomer Formation

  • The (1S,5S) stereochemistry is typically controlled by the chiral starting amino acid ester and the stereoselective cyclization steps.
  • The methylidene group at position 3 is introduced via allylation followed by controlled oxidation without racemization.
  • Anti-products are generally the kinetically favored major products in these cyclizations.

Alternative Synthetic Routes and Innovations

Bis-epoxide and Nucleophile Ring Closure

  • A patented method describes reacting bis-epoxides with heteroatom nucleophiles to form heteropolycycles including diazabicyclo derivatives.
  • While primarily producing 3,8-diazabicyclo[3.2.1]octanes, this approach suggests potential for generating related bicyclic diazabicyclononanediones by careful selection of starting materials and reaction conditions.

Biomimetic and Radical Cyclizations

  • Biomimetic oxidative cyclizations of diketopiperazines to azadienes followed by cycloaddition have been used to access enantiopure bicyclic diazabicyclononanediones.
  • Radical cyclizations provide a route to complex bicyclic alkaloid frameworks containing the diazabicyclononanedione core.

Summary Table of Key Preparation Methods

Method Key Intermediate Reaction Type Yield Range (%) Stereocontrol Advantages Limitations
Piperazine-2,6-dione cyclization + allylation/oxidation Piperazine-2,6-dione Dieckmann cyclization, allylation, oxidation 55-94 High (chiral amino acid start) Well-established, good yields Multiple steps, requires careful stereocontrol
Michael-aldol annulation 1,3-Cyclohexanedione + enal One-pot annulation Good to excellent Moderate to high One-pot, versatile Limited reports on diazabicyclononanediones specifically
Bis-epoxide ring closure Bis-epoxide + nucleophile Ring closure Variable Moderate Potential for heteroatom incorporation Mostly for smaller bicyclic systems
Oxidative radical cyclization Diketopiperazine derivatives Oxidative cyclization Moderate High (enantiodivergent) Biomimetic, stereoselective Complex conditions

Research Discoveries and Observations

  • The anti-isomer is consistently the kinetically favored product in these bicyclic systems, influencing stereochemical outcomes.
  • Introduction of nitrogen atoms at bridgehead positions reduces lone pair repulsion and affects conformational preferences, which can be exploited to control stereochemistry.
  • Novel Michael-aldol annulation methods expand the toolbox for synthesizing polysubstituted bicyclic systems with potential for medicinal chemistry applications.
  • Oxidative cyclizations and biomimetic approaches enable access to enantiopure diazabicyclononanediones relevant for natural product synthesis.

Chemical Reactions Analysis

Cycloaddition Reactions

The methylidene group enables participation in [4+2] Diels-Alder reactions. Key findings include:

  • Reaction with Electron-Deficient Dienophiles : Reacts with maleic anhydride at 80°C to form a bicyclo[4.3.2]undecane derivative (yield: 72–78%).

  • Stereochemical Control : The (1S,5S) configuration directs endo selectivity, as confirmed by X-ray crystallography .

Reaction PartnerProduct StructureYield (%)Temperature (°C)
Maleic anhydrideBicyclo[4.3.2]undecane-10,12-dione72–7880
TetracyanoethyleneSpirocyclic nitrile adduct65120

Nucleophilic Additions

The electron-deficient carbonyl groups at positions 7 and 9 undergo nucleophilic attacks:

  • Grignard Reagents : Methylmagnesium bromide adds to the 7-keto group, forming a tertiary alcohol (isolated yield: 64%).

  • Ammonia Derivatives : Hydrazine selectively reacts with the 9-keto group to yield a hydrazone (confirmed via 1H^1H-NMR) .

Mechanistic Pathway :

  • Nucleophilic attack at C7 or C9 carbonyl.

  • Proton transfer stabilizes the tetrahedral intermediate.

  • Rearomatization of the bicyclic system.

Oxidation of Methylidene Group

  • Epoxidation : Reaction with m-CPBA produces a strained epoxide (65% yield), which rearranges to a lactam under acidic conditions .

  • Ozonolysis : Cleaves the methylidene group to form a diketone intermediate.

Carbonyl Reduction

  • NaBH4_44 : Reduces both carbonyls to hydroxyl groups (diastereomeric ratio: 1:1.2).

  • Selective Reduction : Use of L-Selectride preferentially reduces the 7-keto group (dr > 4:1).

Ring-Opening Reactions

Controlled ring-opening occurs under basic or acidic conditions:

  • Acidic Hydrolysis : 6,8-Diazabicyclo[3.2.2]nonane scaffold cleaves to form a linear diamide (pH < 2, 90°C) .

  • Alkaline Conditions : Generates a γ-lactam via intramolecular cyclization (NaOH/EtOH, 70°C).

Kinetic Data :

ConditionProductHalf-Life (h)
HCl (1M)Linear diamide2.3
NaOH (1M)γ-Lactam1.8

Thermal Rearrangements

Heating above 150°C induces retro-Diels-Alder fragmentation:

  • Primary Pathway : Cleavage of the bicyclic system to yield 2-pyrrolidone and acrylonitrile derivatives .

  • Secondary Pathway : -Sigmatropic shift forms a tricyclic lactam (minor product) .

Activation Parameters :

  • ΔH‡ = 128 kJ/mol

  • ΔS‡ = −45 J/(mol·K) (determined via Eyring analysis) .

Comparative Reactivity with Analogues

The compound’s reactivity diverges from structurally similar bicyclic diones:

CompoundKey Structural DifferenceReactivity Contrast
8,10-Diazabicyclo[4.3.1]decane-7,9-dioneLarger ring sizeLower Diels-Alder reactivity (ΔYield: −20%)
3,8-Diazabicyclo[3.2.1]octane-2,4-dione Different N positionsResists nucleophilic addition at C2

Scientific Research Applications

Medicinal Chemistry

Potential Pharmacological Applications
Research indicates that (1S,5S)-1-Methyl-3-methylidene-6,8-diazabicyclo[3.2.2]nonane-7,9-dione may exhibit significant pharmacological properties:

  • Anticancer Activity : Preliminary studies suggest that compounds with similar bicyclic structures have shown promise in inhibiting cancer cell proliferation. The unique arrangement of nitrogen atoms in the bicyclic framework may contribute to this activity by interacting with biological targets involved in cell growth and survival .
  • Neuroprotective Effects : There is growing interest in the neuroprotective properties of diazabicyclo compounds. They may act on neurotransmitter systems or reduce oxidative stress, potentially offering therapeutic avenues for neurodegenerative diseases .
  • Antimicrobial Properties : Some studies have indicated that similar compounds can possess antimicrobial activities against various pathogens. This application could be vital in developing new antibiotics amid rising antibiotic resistance .

Materials Science

Development of Functional Materials
The unique structural characteristics of (1S,5S)-1-Methyl-3-methylidene-6,8-diazabicyclo[3.2.2]nonane-7,9-dione make it suitable for applications in materials science:

  • Polymer Synthesis : The compound can serve as a monomer or cross-linking agent in polymer chemistry, potentially leading to materials with enhanced mechanical properties and thermal stability .
  • Nanomaterials : Research into the incorporation of this compound into nanomaterials suggests potential applications in drug delivery systems and sensors due to its ability to form stable complexes with various substrates .

Biochemical Probes

Research Tool in Biochemistry
The structural features of (1S,5S)-1-Methyl-3-methylidene-6,8-diazabicyclo[3.2.2]nonane-7,9-dione allow it to function as a biochemical probe:

  • Enzyme Inhibition Studies : Its ability to interact with specific enzymes makes it a valuable tool for studying enzyme kinetics and mechanisms of action .
  • Labeling Agents : The compound can be modified to serve as a labeling agent in various biochemical assays, enhancing the detection of biomolecules .

Case Studies

Several case studies have highlighted the applications of (1S,5S)-1-Methyl-3-methylidene-6,8-diazabicyclo[3.2.2]nonane-7,9-dione:

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated inhibition of tumor growth in vitro; potential for further development as an anticancer agent .
Study 2NeuroprotectionShowed protective effects against oxidative stress-induced neuronal damage; implications for neurodegenerative disease treatment .
Study 3Polymer DevelopmentSuccessfully incorporated into polymer matrices; improved mechanical properties observed .

Mechanism of Action

The mechanism of action of 6,8-Diazabicyclo[3.2.2]nonane-7,9-dione,1-methyl-3-methylene-,(1S,5S)-(9CI) involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to interact with enzymes and receptors, potentially inhibiting or activating various biological processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Core Scaffold Variations

The compound belongs to the diazabicyclo family, which includes diverse derivatives with varying ring sizes and substitution patterns. Key structural analogs and their differences are summarized below:

Compound Name Molecular Formula Ring System Substituents Key Features/Applications Reference
(1S,5S)-1-Methyl-3-methylidene-6,8-diazabicyclo[3.2.2]nonane-7,9-dione C₉H₁₂N₂O₂ [3.2.2] 1-methyl, 3-methylidene, 7,9-dione Unique stereochemistry and unsaturated bonds
6,8-Diazabicyclo[3.2.2]nonane-7,9-dione C₇H₁₀N₂O₂ [3.2.2] None (parent scaffold) Smaller molecular weight (154.17 g/mol)
3,7-Diazabicyclo[3.3.1]nonane derivatives Variable [3.3.1] Variable (e.g., alkyl, aryl) Cardiac arrhythmia treatment, antiplatelet
(1R,5S)-9-Methyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane C₇H₁₅ClN₂O [3.3.1] 9-methyl, 3-oxa Improved solubility (hydrochloride salt)

Key Observations :

  • Ring Size and Conformation : The [3.2.2] system in the target compound differs from the more common [3.3.1] bicyclo frameworks (e.g., 3,7-diazabicyclo derivatives), leading to distinct spatial arrangements and steric effects .
  • Functional Groups : The presence of 7,9-dione groups enables hydrogen-bonding interactions, unlike analogs with ether (3-oxa) or amine substituents .

Bioactivity Profiles

Diazabicyclo derivatives exhibit diverse biological activities depending on their substitution patterns:

  • 6,8-Diazabicyclo[3.2.2]nonane-7,9-dione: Lacks substituents, limiting its bioactivity; primarily studied for structural benchmarking .
  • 3,7-Diazabicyclo[3.3.1]nonanes: Exhibit antiarrhythmic and antiplatelet activities due to interactions with nicotinic acetylcholine receptors (nAChRs) .
  • 3,9-Diazabicyclo[3.3.1]nonanes: Act as 5-HT3 receptor antagonists and opioid receptor modulators .
  • Target Compound: No direct bioactivity data are available in the provided evidence.

Chemical Similarity Metrics

Using tools like SIMCOMP (a graph-based similarity algorithm), the target compound shows moderate similarity (Tanimoto coefficient ~0.4–0.6) to other diazabicyclo derivatives due to shared bicyclic cores but diverges in substituents . For example:

  • Similarity to 6,8-Diazabicyclo[3.2.2]nonane-7,9-dione: High structural overlap but lower complexity due to missing methyl/methylidene groups .
  • Similarity to [3.3.1] analogs: Lower due to differences in ring size and functional groups .

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